molecular formula C17H16Cl2FN3O4S B2545897 2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034239-41-1

2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

Cat. No.: B2545897
CAS No.: 2034239-41-1
M. Wt: 448.29
InChI Key: YGBVTYVBDVMPQV-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide” is a structurally complex phenoxyacetamide derivative featuring:

  • 2,4-Dichlorophenoxy group: A substituted aromatic ether moiety known for enhancing lipophilicity and bioactivity in antimicrobial and anti-inflammatory agents .
  • Ethylacetamide linker: Facilitates interactions with biological targets through hydrogen bonding .

While direct synthesis data for this compound are unavailable in the provided evidence, analogous methodologies suggest it may involve coupling 2-(2,4-dichlorophenoxy)acetic acid with a 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-ethylamine intermediate under conditions similar to those in (e.g., carbodiimide-mediated amidation) .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FN3O4S/c1-22-14-4-3-12(20)9-15(14)23(28(22,25)26)7-6-21-17(24)10-27-16-5-2-11(18)8-13(16)19/h2-5,8-9H,6-7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBVTYVBDVMPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound features both a dichlorophenoxy moiety and a fluorinated thiadiazole, suggesting diverse interactions with biological systems. Its applications span anti-inflammatory and anticancer research, making it a significant subject in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H18Cl2FN3O3S\text{C}_{17}\text{H}_{18}\text{Cl}_2\text{F}\text{N}_3\text{O}_3\text{S}

This structure includes:

  • Dichlorophenoxy group : Known for its herbicidal properties.
  • Thiadiazole moiety : Associated with various biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities. The following sections detail specific findings regarding its biological interactions.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines.
  • Findings : It displayed meaningful cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The dichlorophenoxy component is known for its anti-inflammatory effects:

  • Mechanism of Action : It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway.
  • Research Findings : Studies have indicated that similar compounds can modulate inflammatory cytokine production and reduce inflammation in vitro .

Interaction Studies

The interaction of this compound with biological targets is crucial for understanding its pharmacological profile:

  • Binding Studies : Molecular docking studies suggest that the thiadiazole moiety may interact with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
  • Potential Mechanisms : The presence of halogenated groups enhances binding affinity and selectivity towards specific targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of This compound :

Compound NameStructureNotable Features
2-(4-chlorophenoxy)acetic acidStructureKnown herbicide; COX inhibitor
4-amino-N-(6-fluoro-3-methylbenzothiadiazol-1(3H)-yl)acetamideStructurePotential anticancer activity
5-fluoro-N-(4-chlorobenzyl)thiadiazoleStructureAntimicrobial properties

Case Studies

Recent research has focused on synthesizing derivatives of this compound to enhance its bioactivity:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antimicrobial and cytotoxic activities against various cancer cell lines.
    • Results : Some derivatives exhibited enhanced activity compared to the parent compound, indicating that structural modifications could lead to improved therapeutic profiles .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phenoxy/Phenylacetamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Reference
Target Compound Benzo[c][1,2,5]thiadiazole-2,2-dioxide 2,4-Dichlorophenoxy, 6-Fluoro, 3-Methyl Inferred: Antimicrobial, Anti-inflammatory N/A
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide (6a) Phenoxyacetamide 2,4-Dichlorophenoxy, Methylenedioxybenzyl Pseudomonas aeruginosa T3SS inhibitor 53%
N-(6-Trifluoromethoxybenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (28) Benzothiazole 3,4-Dichlorophenyl, 6-Trifluoromethoxy Not specified 45%
2-(4-Chloro-3-methylphenoxy)-N-(thiazolidin-3-yl)acetamide (4a-e) Thiazolidinone 4-Chloro-3-methylphenoxy Antimicrobial 48–87%
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole 2,6-Dichlorophenyl Structural insights (crystal packing)

Key Research Findings

Bioactivity and Substituent Effects

  • Chlorine Substitution: The 2,4-dichlorophenoxy group in the target compound likely enhances bioactivity compared to mono-chloro analogues (e.g., ’s 4-chloro-3-methylphenoxy derivatives) due to increased electron-withdrawing effects and lipophilicity .
  • Heterocyclic Core : The benzo[c][1,2,5]thiadiazole-2,2-dioxide moiety may confer greater metabolic stability than benzothiazole () or thiazole () cores, as sulfone groups resist oxidative degradation .
  • Fluorine at Position 6: The 6-fluoro substituent in the target compound could improve bioavailability compared to non-fluorinated analogues (e.g., ’s 4-chlorophenoxy derivative) by modulating pKa and membrane permeability .

Structural Insights

  • Crystal structure analysis of 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide () reveals intermolecular N–H⋯N hydrogen bonds stabilizing the lattice, a feature likely shared by the target compound’s acetamide-thiadiazole system .

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